molecular formula C21H20ClNO2 B1393877 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride CAS No. 1160253-97-3

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Cat. No.: B1393877
CAS No.: 1160253-97-3
M. Wt: 353.8 g/mol
InChI Key: PODDZNJAKPYAFE-UHFFFAOYSA-N
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Description

Structural Identification and IUPAC Nomenclature

The compound’s systematic name, 2-(3-isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride , adheres to IUPAC guidelines for polycyclic systems. Key structural features include:

  • Quinoline core : A bicyclic system comprising a benzene ring fused to a pyridine ring.
  • Substituents :
    • Isobutoxy group (-OCH2CH(CH3)2) at position 3 of the phenyl ring attached to quinoline’s C2.
    • Methyl group (-CH3) at quinoline’s C6.
    • Carbonyl chloride (-COCl) at quinoline’s C4.

Table 1: Key Identifiers of this compound

Property Value Source
Molecular Formula C21H20ClNO2
Molecular Weight 353.846 g/mol
ChemSpider ID 23079000
IUPAC Name This compound

The carbonyl chloride group enhances reactivity, enabling nucleophilic substitutions for synthesizing amides or esters.

Historical Context in Quinoline Derivative Research

Quinoline chemistry traces back to 1834, when Friedlieb Ferdinand Runge isolated quinoline from coal tar. The Friedländer synthesis (1882) later enabled systematic quinoline derivatization, pivotal for compounds like this. Key milestones:

  • Medicinal applications : Quinine (antimalarial) and ciprofloxacin (antibiotic) underscored quinoline’s pharmacological potential.
  • Synthetic advancements : Methods like the Conrad-Limpach and Doebner-Miller syntheses allowed tailored substitutions.
  • Modern relevance : This compound’s design leverages isobutoxy and methyl groups to optimize steric and electronic properties for materials or drug intermediates.

Positional Isomerism in Substituted Quinoline Carbonyl Chlorides

Positional isomerism significantly impacts physicochemical properties. For this compound:

  • Substituent positioning :
    • The isobutoxyphenyl at C2 and methyl at C6 preclude alternative isomers like 4-methyl or 8-chloro derivatives.
    • Carbonyl chloride at C4 directs reactivity toward electrophilic aromatic substitution or nucleophilic acyl substitutions.

Table 2: Isomeric Comparisons of Selected Quinoline Carbonyl Chlorides

Compound Substituent Positions Key Difference
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid C8 methyl, C4 carboxylic acid Functional group and position
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride C7 chloro, C8 methyl Halogen vs. alkyl substitution
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carbonyl chloride C6 chloro Halogen position

The 2-(3-isobutoxyphenyl)-6-methyl configuration minimizes steric clashes compared to bulkier C7 or C8 substituents, enhancing synthetic feasibility. Friedländer or Skraup syntheses often yield such isomers selectively via controlled cyclization.

Properties

IUPAC Name

6-methyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-13(2)12-25-16-6-4-5-15(10-16)20-11-18(21(22)24)17-9-14(3)7-8-19(17)23-20/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODDZNJAKPYAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201163295
Record name 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
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Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160253-97-3
Record name 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160253-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-2-[3-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201163295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Quinoline Core

The quinoline scaffold is typically synthesized via the Friedländer synthesis , a well-established condensation reaction involving an aniline derivative and a carbonyl compound (usually a ketone or aldehyde) under acidic or basic catalysis.

  • Reaction Conditions :
    • Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)
    • Solvents: Ethanol, toluene, or acetic acid
    • Temperature: Reflux conditions (80–120 °C)
  • Mechanism : Condensation followed by cyclization and dehydration to form the quinoline ring system.

This method efficiently constructs the 6-methylquinoline core, which serves as the backbone for further functionalization.

Introduction of the 3-Isobutoxyphenyl Group at Position 2

Attachment of the 3-isobutoxyphenyl substituent at the 2-position of quinoline is achieved through cross-coupling reactions , most notably Suzuki-Miyaura coupling , or via nucleophilic aromatic substitution depending on starting materials.

  • Typical Route :
    • Preparation of a 2-halogenated quinoline intermediate (e.g., 2-bromo-6-methylquinoline)
    • Synthesis or procurement of 3-isobutoxyphenyl boronic acid or ester
    • Palladium-catalyzed Suzuki coupling to form the 2-(3-isobutoxyphenyl)quinoline
  • Catalysts and Reagents : Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., K2CO3), solvents like dioxane or toluene/water mixtures
  • Temperature : 80–100 °C under inert atmosphere (N2 or Ar)
  • Advantages : High regioselectivity, mild conditions, and tolerance to functional groups.

Alternatively, alkylation of a phenol precursor with isobutyl bromide can be performed prior to coupling to introduce the isobutoxy group.

Introduction of the Carbonyl Chloride Group at Position 4

The carbonyl chloride is introduced by converting a quinoline-4-carboxylic acid intermediate to the corresponding acid chloride.

  • Common Reagents :
    • Thionyl chloride (SOCl2)
    • Oxalyl chloride ((COCl)2)
    • Phosphorus pentachloride (PCl5)
  • Reaction Conditions :
    • Solvent: Anhydrous dichloromethane or chloroform
    • Temperature: 0 °C to room temperature
    • Time: 1–4 hours
  • Notes :
    • Excess reagent is often used to drive the reaction to completion
    • Reaction monitored by disappearance of the acid peak (IR spectroscopy) and appearance of acid chloride peak
    • Careful control prevents hydrolysis or side reactions.

Detailed Synthetic Route Summary

Step Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate
1 Friedländer synthesis 2-Amino-4-methylacetophenone + aldehyde Acid/base catalyst Reflux in ethanol or acetic acid 6-Methylquinoline-4-carboxylic acid
2 Halogenation 6-Methylquinoline-4-carboxylic acid NBS or Br2 (for bromination) Controlled temperature 2-Bromo-6-methylquinoline-4-carboxylic acid
3 Suzuki coupling 2-Bromo-6-methylquinoline + 3-isobutoxyphenylboronic acid Pd catalyst, K2CO3 base 80–100 °C, inert atmosphere 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid
4 Conversion to acid chloride 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid Thionyl chloride or oxalyl chloride 0 °C to RT, anhydrous solvent 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

Research Findings and Optimization Notes

  • Yield Optimization :

    • Friedländer synthesis yields improve with controlled pH and solvent choice; ethanol often provides better solubility and reaction rates.
    • Suzuki coupling efficiency depends on the purity of boronic acid and catalyst loading; use of Pd(dppf)Cl2 has shown higher turnover numbers.
    • Acid chloride formation proceeds quantitatively under anhydrous conditions; prolonged reaction times or excess reagent may lead to side products.
  • Purification :

    • Intermediate quinoline carboxylic acids are purified by recrystallization or column chromatography.
    • Final acid chloride is sensitive to moisture; purification is typically done by distillation under reduced pressure or precipitation.
  • Characterization :

    • IR spectroscopy confirms acid chloride formation (sharp peak near 1800 cm^-1).
    • NMR spectroscopy confirms substitution pattern and integrity of the quinoline core.
    • Mass spectrometry verifies molecular weight and purity.

Summary Table of Key Reagents and Conditions

Transformation Reagents/Conditions Notes
Quinoline core formation Acid/base catalyst, reflux ethanol Friedländer synthesis
Halogenation (for coupling) NBS or Br2, controlled temp Introduces 2-bromo substituent
Suzuki coupling Pd catalyst, K2CO3, dioxane/water Coupling with 3-isobutoxyphenyl boronic acid
Acid chloride formation Thionyl chloride or oxalyl chloride Anhydrous solvent, 0 °C to RT

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Quinoline-4-Carbonyl Chlorides

Compound Name Substituents (Quinoline Positions) Molecular Weight (g/mol) Purity Availability Price (100 mg)
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride 6-methyl, 2-(3-isobutoxyphenyl) 383.85 N/A Discontinued/Inquiry ~$150 (est.)
2-(3-Butoxyphenyl)-6-methylquinoline-4-carbonyl chloride (sc-320558) 6-methyl, 2-(3-butoxyphenyl) 395.87 N/A Available $150
2-(4-Butylphenyl)-6-methylquinoline-4-carbonyl chloride (QY-3532) 6-methyl, 2-(4-butylphenyl) 377.89 95% Available N/A
6-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride 6-methyl, 2-(5-methylfuryl) 329.77 N/A Available Inquiry
6-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 6-chloro, 2-(3-methoxyphenyl) 346.19 N/A Contact supplier N/A

Key Observations :

  • Electronic Effects : Chlorine at the 6-position (e.g., in ) enhances electrophilicity of the carbonyl chloride, increasing reactivity toward nucleophiles compared to methyl-substituted analogues .
  • Heterocyclic Variations: The furyl substituent () reduces aromaticity and may alter solubility in nonpolar solvents .

Research Findings and Limitations

  • Availability Challenges : The target compound’s discontinued status (CymitQuimica) contrasts with structurally simpler analogues like sc-320558, which remain commercially accessible .
  • Reactivity Trade-offs : While chlorine substituents enhance electrophilicity (), they also increase susceptibility to hydrolysis, limiting shelf life .
  • Synthetic Complexity : Isobutoxy introduction requires multi-step synthesis compared to methoxy or butoxy groups, increasing production costs .

Biological Activity

2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride is a quinoline derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a quinoline core, known for its diverse biological properties, and specific substituents that may enhance its activity against various biological targets.

  • Molecular Formula : C₁₉H₁₈ClNO₂
  • CAS Number : 1160253-95-1
  • IUPAC Name : this compound

The mechanism of action of this compound is primarily attributed to its reactivity due to the carbonyl chloride functional group. This group is highly electrophilic, allowing it to undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins. This reactivity may lead to modifications in biological pathways, potentially inhibiting or modulating enzyme activities.

Anticancer Properties

Recent studies have indicated that quinoline derivatives can exhibit significant anticancer activity. The specific activity of this compound has not been extensively documented; however, related compounds have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. Research suggests that compounds with similar structures can inhibit bacterial growth and exhibit antifungal activity. The potential of this compound in this regard remains an area for further investigation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundChemical StructurePotential anticancer and antimicrobial properties
7-Chloro-2-(3-isobutoxyphenyl)-8-methylquinoline-4-carbonyl chlorideChemical StructureAnticancer activity reported in cell line studies
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acidChemical StructureInhibits xanthine oxidase; potential for gout treatment

Q & A

Basic: What established synthetic routes are used for 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride, and how do reaction parameters affect yield?

Answer:
The synthesis typically involves:

  • Friedländer or Gould–Jacob reactions for quinoline core formation, followed by functionalization at the 3-position with isobutoxyphenyl groups .
  • Acylation of the carboxylic acid precursor (e.g., 2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carboxylic acid) using thionyl chloride (SOCl₂) or oxalyl chloride to form the carbonyl chloride .

Key Parameters:

  • Catalyst selection : Transition metals (e.g., Pd) improve regioselectivity in coupling reactions .
  • Temperature : Excess heat during acylation can lead to hydrolysis or decomposition; reactions are typically conducted at 0–25°C .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

Advanced: How can green chemistry principles optimize the synthesis of this compound?

Answer:

  • Solvent substitution : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity .
  • Catalytic efficiency : Use immobilized catalysts (e.g., silica-supported ZnCl₂) to minimize waste and enable recycling .
  • Energy reduction : Employ microwave or ultrasound irradiation to accelerate reaction rates and improve yields (e.g., 20–30% reduction in reaction time) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

  • NMR :
    • ¹H/¹³C NMR identifies substituent positions (e.g., isobutoxy group at δ 1.0–1.2 ppm for methyl protons) .
    • 2D-COSY resolves overlapping signals in the quinoline core .
  • IR : Confirms carbonyl chloride presence (C=O stretch at ~1770 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 354.1) .

Advanced: How should researchers resolve contradictions in spectral data during characterization?

Answer:

  • Cross-validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., distinguishing 3- vs. 4-substituted quinoline derivatives) .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify nitrogen environment in complex spectra .

Basic: What stability considerations apply under different storage conditions?

Answer:

  • Moisture sensitivity : Hydrolysis of the carbonyl chloride group necessitates anhydrous storage (e.g., molecular sieves, argon atmosphere) .
  • Temperature : Store at –20°C to prevent thermal degradation; DSC/TGA analysis shows decomposition onset at 80°C .
  • Light exposure : UV-Vis studies indicate photodegradation under direct light; use amber glass vials .

Advanced: What strategies mitigate degradation during kinetic or mechanistic studies?

Answer:

  • Inert atmosphere : Conduct reactions in gloveboxes (<1 ppm O₂/H₂O) to prevent hydrolysis .
  • Stabilizers : Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .
  • Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate degradation products .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus or E. coli .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

Advanced: How to design mechanistic studies for its pharmacological effects?

Answer:

  • Molecular docking : Predict binding affinity to target proteins (e.g., DNA gyrase) using AutoDock Vina .
  • CRISPR-Cas9 screens : Identify gene knockouts that sensitize/resist the compound to map pathways .
  • Pharmacokinetics : Use LC-MS/MS to quantify metabolite formation in liver microsomes .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
2-(3-Isobutoxyphenyl)-6-methylquinoline-4-carbonyl chloride

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